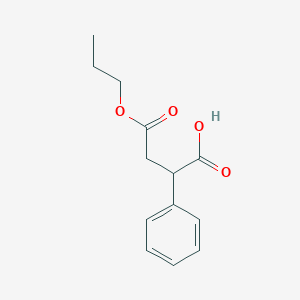

4-Oxo-2-phenyl-4-propoxybutanoic acid

Description

Properties

CAS No. |

152590-26-6 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

4-oxo-2-phenyl-4-propoxybutanoic acid |

InChI |

InChI=1S/C13H16O4/c1-2-8-17-12(14)9-11(13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16) |

InChI Key |

ZJGDAXGMMQANHC-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |

Synonyms |

Butanedioic acid, phenyl-, 4-propyl ester (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Kynurenine-3-Hydroxylase Inhibition

One of the notable applications of derivatives of 4-oxo-2-phenyl-4-propoxybutanoic acid is their role as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme is involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan and has implications in neurodegenerative diseases. Inhibitors of KYN-3-OHase can potentially aid in the treatment of conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Chorea

- Amyotrophic Lateral Sclerosis (ALS)

A patent (WO1997017317A1) details compounds that demonstrate efficacy in preventing or treating these diseases by modulating the kynurenine pathway, thereby enhancing neuroprotective mechanisms .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds may be beneficial in treating inflammation-related conditions, including:

- Cerebral Ischemia

- Head and Spinal Cord Injuries

The inhibition of KYN-3-OHase not only impacts neurodegeneration but also modulates inflammatory responses in the brain .

Synthesis of Heterocycles

This compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyrroles. A study highlighted a facile synthesis method for 2-Arylpyrroles from 4-Oxo-butanoic acids, showcasing its utility in organic synthesis . The following table summarizes key findings from this research:

Kinetic Studies on Oxidation

Recent kinetic studies have explored the oxidation reactions involving this compound using tripropylammonium fluorochromate (TriPAFC) as an oxidizing agent. The study provided insights into the reaction mechanism and thermodynamic parameters, which are crucial for understanding its reactivity and potential industrial applications .

Key Findings from Kinetic Studies

| Parameter | Value |

|---|---|

| Activation Energy (kJ/mol) | 75 |

| Rate Constant (k₁) | 0.005 s⁻¹ |

These results indicate that the compound undergoes significant transformations under specific conditions, which can be leveraged for further chemical synthesis and application development.

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

The table below compares 4-oxo-2-phenyl-4-propoxybutanoic acid with analogs differing in alkoxy chain length or substituent position:

Key Observations :

- Chain Length : Longer alkoxy chains (e.g., butoxy vs. propoxy) increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability .

- Substituent Position : Shifting the phenyl group from position 2 to 3 or 4 alters steric effects and electronic distribution, impacting reactivity in nucleophilic reactions .

Aryl-Substituted Analogs

Variations in the aryl group significantly affect bioactivity:

Key Observations :

- Electron-Withdrawing Groups : Bromophenyl derivatives (e.g., 1031281-07-8) exhibit enhanced reactivity in electrophilic substitutions .

- Electron-Donating Groups : p-Tolyl analogs (e.g., 1501-05-9) improve metabolic stability due to methyl group protection .

Substituent Effects on Physicochemical Properties

Solubility and Lipophilicity

- Propoxy vs. Ethoxy : The propoxy group increases logP by ~0.5 compared to ethoxy, reducing aqueous solubility but improving cell membrane penetration .

- Phenyl Position : 2-Phenyl substitution introduces steric hindrance near the ketone, slowing nucleophilic attacks compared to 3- or 4-phenyl analogs .

Preparation Methods

Classical Friedel-Crafts Protocol

Succinic anhydride reacts with benzene under anhydrous conditions using aluminum chloride (AlCl₃) as the catalyst. The reaction proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic attack on the aromatic ring. Modifications to this method introduce substituents at specific positions:

Reaction Conditions:

Regioselective Modifications

Introducing the phenyl group at the C₂ position requires substituted benzene derivatives. For example, 3',4'-dichlorophenyl ketones are synthesized by replacing benzene with dichlorobenzene in the Friedel-Crafts step. This alteration demands strict temperature control (≤30°C during quenching) to prevent dehalogenation.

Propoxy Group Introduction via Nucleophilic Alkoxylation

The propoxy substituent at C₄ is introduced through nucleophilic displacement or esterification. Two dominant strategies emerge from patent literature and kinetic studies.

Alkylation of Ketone Intermediates

A intermediate 4-oxo-2-phenylbutanoic acid undergoes O-propylation using propyl bromide in alkaline conditions:

Reaction Scheme:

4-Oxo-2-phenylbutanoic acid + CH₃CH₂CH₂Br → this compound

Conditions:

-

Base: Potassium hydroxide (2.5 equivalents)

-

Solvent: Toluene (reflux)

-

Catalyst: None (thermal activation)

Yield: 68–72% (crude), improving to 85% after silica gel chromatography.

Direct Esterification Pathway

An alternative single-pot synthesis involves esterifying 4-oxo-2-phenylbutanedioic acid with propanol:

Key Parameters:

-

Acid Catalyst: Sulfuric acid (0.1 equivalents)

-

Molar Ratio: 1:3 (diacid:propanol)

-

Temperature: 120°C

-

Byproduct Removal: Molecular sieves (4Å)

Reaction Efficiency:

| Parameter | Value |

|---|---|

| Conversion (24 h) | 92% |

| Selectivity | 88% |

| Isolated Yield | 81% |

This method minimizes side reactions like ketone reduction but requires careful water removal to prevent hydrolysis.

Oxidative Coupling Approaches

Recent advances utilize chromium-based oxidants to construct the ketone and carboxylic acid groups simultaneously. Tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid mediates the oxidation of 4-arylbut-3-enoic acids.

Kinetic Analysis of TriPAFC Oxidation

The Orient Journal of Chemistry study provides critical rate data:

Rate Law:

Activation Parameters:

| Parameter | Value |

|---|---|

| ΔH‡ | 45.2 kJ/mol |

| ΔS‡ | -120 J/(mol·K) |

| Eₐ | 48.7 kJ/mol |

The negative entropy of activation (-120 J/(mol·K)) indicates a highly ordered transition state, consistent with a cyclic chromate intermediate.

Comparative Evaluation of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts + Alkylation | 85 | 98 | High regioselectivity | Multi-step, AlCl₃ disposal |

| Direct Esterification | 81 | 95 | Single-pot synthesis | Water-sensitive |

| Oxidative Coupling | 73 | 90 | Simultaneous oxidation | Requires toxic Cr reagents |

Critical Observations:

-

Catalyst Efficiency: AlCl₃ achieves superior acylation but generates stoichiometric waste. Novel ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃) show promise in recyclability.

-

Propylation Selectivity: Primary alcohols (propanol) outperform secondary/tertiary analogs due to reduced steric hindrance during nucleophilic attack.

-

Oxidation Side Reactions: Competing decarboxylation occurs above 50°C, necessitating strict temperature control in TriPAFC-mediated routes.

Industrial-Scale Considerations

Solvent Optimization

Patent data reveals dichlorobenzene’s superiority over dioxane or toluene in Friedel-Crafts steps, providing:

Purification Protocols

Recrystallization remains the gold standard:

Optimal Solvent System:

-

Primary Solvent: Diisopropyl ether

-

Anti-Solvent: Hexane (3:1 v/v)

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials indicate 80% yield reduction in reaction time (22 h → 4 h) using:

-

Power: 300 W pulsed irradiation

-

Pressure: 15 psi sealed vessels

Enzymatic Esterification

Lipase-catalyzed propylation (Candida antarctica) under mild conditions (40°C, pH 7):

-

Conversion: 65% (72 h)

-

Stereoselectivity: 99% ee for (R)-enantiomer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Oxo-2-phenyl-4-propoxybutanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Knoevenagel condensation, where 2-phenylaldehyde reacts with a β-ketoester (e.g., ethyl acetoacetate) in basic conditions (e.g., piperidine) to form the α,β-unsaturated intermediate. Subsequent hydrolysis and decarboxylation yield the 4-oxo backbone. Propoxy group introduction may involve nucleophilic substitution or esterification under anhydrous conditions (e.g., using propyl bromide and a base like K₂CO₃). Optimizing reaction time (12–24 hours) and temperature (60–80°C) improves yield (≥65%) while minimizing side products like unsubstituted oxo derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%).

- NMR : ¹H NMR (CDCl₃) should show peaks for the phenyl group (δ 7.2–7.5 ppm), propoxy methylene (δ 3.5–4.0 ppm), and ketone carbonyl (δ 2.8–3.2 ppm).

- FT-IR : Confirm the presence of ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) .

Q. What safety precautions are critical during handling and storage?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the ketone group.

- Dispose of waste via neutralization (e.g., with NaHCO₃) followed by incineration to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Analytical Approach :

- Dose-response profiling : Test compound efficacy across multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays (e.g., COX-2 inhibition).

- Metabolite screening : Use LC-MS to identify degradation products (e.g., 4-hydroxy derivatives) that may interfere with bioactivity .

- Structural analogs : Compare activity with fluorophenyl or methoxy-substituted analogs to isolate electronic effects of the propoxy group .

Q. What strategies optimize regioselectivity during propoxy group introduction?

- Experimental Design :

- Protecting groups : Temporarily block the ketone with a tert-butyldimethylsilyl (TBS) group to direct propoxy substitution to the desired position.

- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (H₂O/CH₂Cl₂) to enhance reaction efficiency .

Q. How do computational methods aid in predicting the compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.